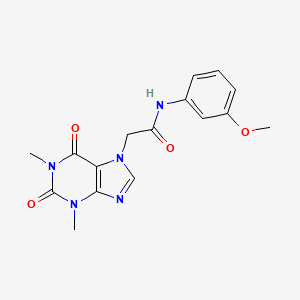
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, also known as CCPH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been synthesized for various purposes, including its potential application as an anticancer agent.
作用机制
The mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the induction of oxidative stress and mitochondrial dysfunction in cancer cells. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces the production of reactive oxygen species (ROS) and reduces the levels of glutathione, a major antioxidant in cells. This leads to the activation of the mitochondrial pathway of apoptosis, which involves the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the activity of key enzymes involved in cancer cell proliferation and survival, such as AKT and mTOR. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also modulates the expression of genes involved in cell cycle regulation and apoptosis. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy in animal models has not been extensively studied.
未来方向
There are several future directions for research on 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide. One area of focus is to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, as well as its efficacy in animal models. Another area of research is to elucidate the mechanism of action of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide, particularly its effects on mitochondrial function and oxidative stress. Finally, there is a need to investigate the potential of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide as an anti-inflammatory and antioxidant agent, as well as its potential for other therapeutic applications.
合成方法
The synthesis of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and IR. The synthesis method has been optimized to improve the yield and purity of 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide.
科学研究应用
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide has been investigated for its anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXYTDGGORQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzoyl)-N-phenylhydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)


amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)
![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)